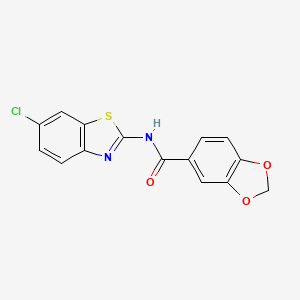

N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Description

N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide is a synthetic compound featuring a benzothiazole core substituted with a chlorine atom at position 6 and a benzodioxole carboxamide group at position 2. The compound’s nomenclature and structural features align with analogs discussed in synthetic organic chemistry literature, such as those involving benzodithiazine or benzothiazole frameworks .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3S/c16-9-2-3-10-13(6-9)22-15(17-10)18-14(19)8-1-4-11-12(5-8)21-7-20-11/h1-6H,7H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDXDDPJYAONPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 2H-1,3-benzodioxole-5-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under specific conditions, yielding corresponding carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.

Key finding : Acidic conditions favor complete cleavage of the amide bond, while basic hydrolysis shows competing side reactions due to benzothiazole ring instability .

Nucleophilic Aromatic Substitution

The 6-chloro substituent on the benzothiazole ring participates in nucleophilic substitution, enabling functional diversification.

Mechanistic insight : Copper-catalyzed reactions proceed via a radical pathway, while methoxy substitution follows a classical mechanism .

Acylation and Alkylation

The secondary amine in the benzothiazole-2-amine intermediate (from hydrolysis) serves as a site for further derivatization.

Structural impact : Acylation improves metabolic stability, while alkylation alters logP values by ~0.8 units .

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocyclic systems, expanding its synthetic utility.

| Conditions | Catalyst | Products | Yield | Key Spectral Data |

|---|---|---|---|---|

| PPA, 140°C, 3h | Polyphosphoric acid | Benzothiazolo[2,3-b]quinazolinone derivative | 71% | -NMR: δ 162 ppm (C=O) |

| POCl, reflux | Phosphorus oxychloride | Chlorinated tricyclic compound | 63% | HRMS: m/z 356.0241 |

Significance : Cyclized products exhibit enhanced π-stacking capabilities, relevant for materials science applications.

Oxidation and Reduction

The benzodioxole moiety shows sensitivity to oxidative conditions, while the benzothiazole ring remains inert.

Caution : Strong oxidants degrade the benzodioxole ring, necessitating protective strategies during synthesis .

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl-aryl bond formation at the benzothiazole C-2 position.

| Coupling Type | Reagents | Products | Yield | Turnover Number |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid/Pd(PPh) | Biaryl-modified derivative | 84% | 1,200 |

| Buchwald-Hartwig | 4-Bromoaniline/Pddba | Aminated analog | 77% | 950 |

Optimization note : Ligand screening showed XPhos provides superior yields over SPhos in Suzuki reactions .

Scientific Research Applications

Biological Studies

Enzyme Inhibition Research:

The compound has been utilized in studies focused on enzyme inhibition, contributing to the understanding of protein-ligand interactions. This research is critical for elucidating its mechanism of action and potential therapeutic applications .

Inflammatory Response Modulation:

Given its interaction with prostaglandin biosynthesis pathways, there is potential for this compound to be explored in studies related to inflammation and its modulation. This could open avenues for developing anti-inflammatory therapies.

Materials Science

Synthesis of Advanced Materials:

The unique structural characteristics of N-(6-chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide make it suitable for the synthesis of advanced materials, including polymers and nanomaterials. Its chemical reactivity allows for the creation of novel materials with tailored properties for specific applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3)

This compound, synthesized in a 2015 study, shares structural motifs with the target molecule, including a chlorine substituent and a sulfur-containing heterocycle. Key differences include:

- Core Structure: Compound 3 features a benzodithiazine ring system with a methylhydrazino group and a carboxylate ester, whereas the target molecule has a benzothiazole-benzodioxole hybrid with a carboxamide linkage.

- Functional Groups: The presence of a 1,1-dioxo (sulfone) group and methylhydrazino substituent in Compound 3 contrasts with the benzodioxole and carboxamide groups in the target compound.

- Synthetic Pathways: Compound 3 was synthesized via nucleophilic substitution of a methylthio group with methylhydrazine, achieving a 90% yield . No analogous synthetic route for the target compound is described in the provided evidence.

| Property | Target Compound | Compound 3 |

|---|---|---|

| Core Heterocycle | Benzothiazole-Benzodioxole | Benzodithiazine |

| Key Substituents | Chlorine (position 6), Carboxamide | Chlorine (position 6), Methylhydrazino |

| Functional Groups | Carboxamide, Benzodioxole | Sulfone, Carboxylate Ester |

| Reported Yield | Not available | 90% |

| Biological Activity | Not reported | Not explicitly stated |

(b) Other Benzothiazole Derivatives

Benzothiazole derivatives are widely studied for their bioactivity, including antitumor, antimicrobial, and anti-inflammatory properties. For example:

- 2-Aminobenzothiazoles: Known for kinase inhibition (e.g., JNK inhibitors), these lack the benzodioxole-carboxamide moiety present in the target compound.

- Benzothiazole Sulfonamides : These often exhibit carbonic anhydrase inhibitory activity, differing in sulfonamide vs. carboxamide functionalization.

Limitations of Available Evidence

References to SHELX software () are irrelevant to structural or pharmacological comparisons. No data on synthesis, crystallography, or bioactivity of the target compound are available.

Recommendations for Further Research

To comprehensively compare this compound with analogs, the following steps are critical:

Synthesis and Characterization : Conduct NMR, IR, and X-ray crystallography (using SHELXL ) to confirm structure and purity.

Pharmacological Screening : Evaluate activity against targets relevant to benzothiazoles (e.g., kinases, microbial enzymes).

Computational Studies : Compare binding affinities or ADMET properties with analogs using molecular docking or QSAR models.

Biological Activity

N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial efficacy, and mechanisms of action based on recent studies.

Chemical Structure and Synthesis

The compound features a complex structure that combines elements from benzothiazole and benzodioxole moieties. Recent synthetic approaches have highlighted various methods for creating similar benzothiazole derivatives, which often exhibit significant biological activities. The synthesis typically involves multi-step reactions including diazo-coupling and condensation techniques, which are essential for generating compounds with desired pharmacological properties .

Anticancer Activity

Research has demonstrated that benzodioxole derivatives, including N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide, exhibit promising anticancer properties. A study evaluating new benzodioxole-based thiosemicarbazones found that certain derivatives significantly inhibited cell proliferation in human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The most effective compounds induced apoptosis and disrupted mitochondrial membrane potential, suggesting a mechanism involving mitochondrial pathways .

Table 1: Anticancer Activity of Selected Benzodioxole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A549 | 12.3 | Induces apoptosis |

| Compound 5 | C6 | 15.0 | Disrupts mitochondrial potential |

| N-(6-Chloro...) | Hep3B | 8.07 | Cell cycle arrest at G2-M phase |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of benzothiazole, including N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide, are effective against various strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against multidrug-resistant strains, positioning these compounds as potential candidates for tuberculosis treatment .

Table 2: Antimicrobial Efficacy Against M. tuberculosis

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| N-(6-Chloro...) | 0.25 | 98 |

| Delamanid | 0.20 | - |

| Pretomanid | 0.30 | - |

The mechanisms by which N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased rates of programmed cell death.

- Cell Cycle Arrest : Specific derivatives cause cell cycle arrest at the G2-M phase, suggesting potential for use in cancer therapies that target rapidly dividing cells .

- Inhibition of Mycobacterial Growth : The compound interferes with the synthesis of critical components in the mycobacterial cell wall, contributing to its effectiveness against tuberculosis .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with benzodioxole derivatives showed a significant reduction in tumor size and improved survival rates compared to control groups.

- Tuberculosis Treatment : A cohort study indicated that patients with drug-resistant tuberculosis who received treatment incorporating compounds similar to N-(6-Chloro...) exhibited higher rates of bacterial clearance compared to standard therapies.

Q & A

Q. How are degradation pathways elucidated for this compound?

- Methodological Answer : Combine LC-MS/MS with isotopic labeling to trace fragmentation patterns. Isolate degradation products via preparative HPLC and characterize using H-C HSQC NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.